molecular formula C8H5ClFNO4 B586450 Methyl 4-chloro-5-fluoro-2-nitrobenzoate CAS No. 1113049-81-2

Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Cat. No.: B586450
CAS No.: 1113049-81-2
M. Wt: 233.579
InChI Key: YRNCZPUTFIMKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4 and a molecular weight of 233.58 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is typically used in various chemical syntheses and research applications due to its unique chemical properties.

Safety and Hazards

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” is classified under GHS07 and has a signal word of warning . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Amines, thiols, sodium hydroxide

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: Methyl 4-chloro-5-fluoro-2-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 4-chloro-5-fluoro-2-nitrobenzoic acid

Properties

IUPAC Name

methyl 4-chloro-5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNCZPUTFIMKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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